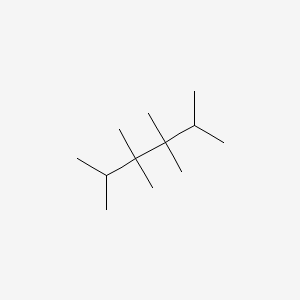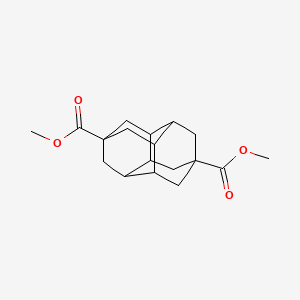
4,9-Diamantanedicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Diamantanedicarboxylic acid dimethyl ester is an organic compound that belongs to the class of dicarboxylic acid esters. It is characterized by the presence of two carboxyl groups (-COOH) esterified with methanol, resulting in the formation of dimethyl ester. This compound is derived from adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diamantanedicarboxylic acid dimethyl ester typically involves the esterification of 4,9-Diamantanedicarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4,9-Diamantanedicarboxylic acid+2CH3OHH2SO44,9-Diamantanedicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Diamantanedicarboxylic acid dimethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4,9-Diamantanedicarboxylic acid.
Reduction: 4,9-Diamantanedicarbinol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,9-Diamantanedicarboxylic acid dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,9-Diamantanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic acid dimethyl ester: Another dicarboxylic acid ester with similar esterification properties.
Dimethyl terephthalate: A widely used ester in the production of polyesters.
Dimethyl succinate: A simpler dicarboxylic acid ester with similar reactivity.
Uniqueness
4,9-Diamantanedicarboxylic acid dimethyl ester is unique due to its adamantane-derived structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
dimethyl pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-dicarboxylate |
InChI |
InChI=1S/C18H24O4/c1-21-15(19)17-3-9-12-6-18(16(20)22-2)7-13(9)11(5-17)14(8-18)10(12)4-17/h9-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
DKRMKOWMAOOBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC3C4CC5(CC3C(C1)C(C5)C4C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


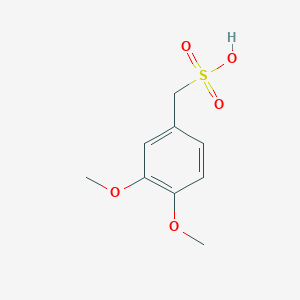
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
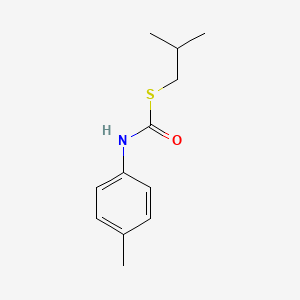

![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
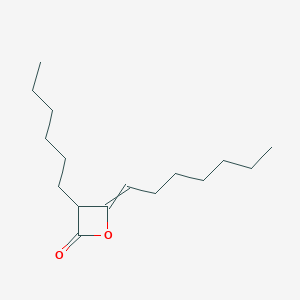
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)


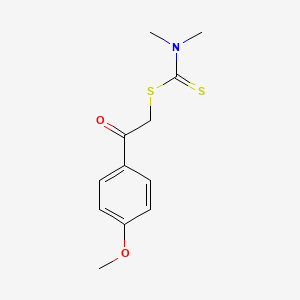
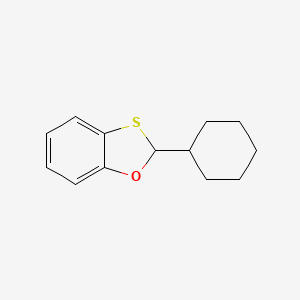
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
